

Application Notes and Protocols for RB394 Antibody in Immunoassays

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Compound of Interest

Compound Name: RB394

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These application notes provide detailed protocols and data for the use of the **RB394** antibody in immunoassays, intended for researchers, scientists, and drug development professionals. The information is based on the current scientific literature.

Introduction

The **RB394** antibody is a recombinant mini-antibody with the antigen-binding scFv portion fused to a mouse IgG Fc. It was developed to recognize a specific peptide sequence from the AplA (Amoeba Saposin A) protein in Dictyostelium discoideum.[1][2] AplA is a member of the saposin protein family, which are known to facilitate the enzymatic breakdown of sphingolipids. [1][2]

Antigen: The **RB394** antibody was raised against a N-biotinylated synthetic peptide corresponding to amino acids 302-318 (PAPTPTSTPSTIKIDVN) of the D. discoideum AplA protein (UniProt: Q54Q68).[1][2]

Validated and Non-Validated Applications

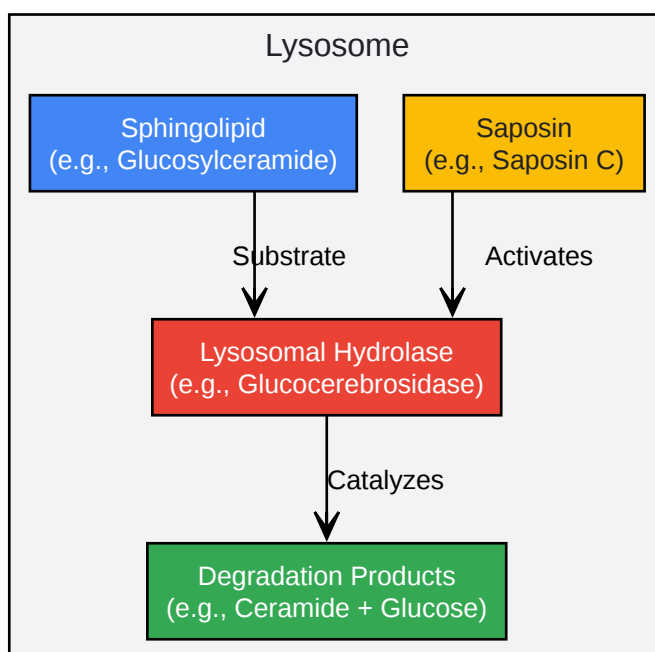
The **RB394** antibody has been characterized for its utility in Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting (WB).

Application	Status	Target	Notes
ELISA	Validated	Synthetic Peptide	Successfully detects the biotinylated AplA peptide (amino acids 302-318).[1][2]
Western Blot	Not Validated	Full-length Protein	Failed to detect the full-length AplA protein under the tested conditions.[3]

Signaling Pathway Context: Role of Saposins

The target protein of the **RB394** antibody, AplA, belongs to the saposin family. Saposins are crucial for the lysosomal degradation of sphingolipids. They act as activators for various lysosomal hydrolases. A deficiency in saposins can lead to the accumulation of sphingolipids, resulting in lysosomal storage diseases. The following diagram illustrates the general role of saposins in sphingolipid catabolism.

General Role of Saposins in Sphingolipid Metabolism



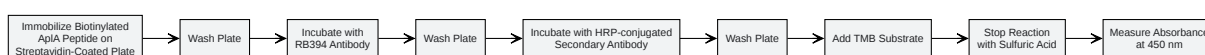
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Caption: General signaling pathway of saposin-mediated sphingolipid degradation.

Experimental Protocols and Data

Enzyme-Linked Immunosorbent Assay (ELISA)

The **RB394** antibody is validated for the detection of its target peptide via ELISA.^{[1][2]}



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Caption: Workflow for the detection of the AplA peptide using the **RB394** antibody by ELISA.

- Antigen Coating:
 - Immobilize a biotinylated synthetic peptide corresponding to residues 302-318 of the AplA protein at a concentration of 10 pmol/well on a streptavidin-coated ELISA plate.^{[1][2]}
 - Incubate for 30 minutes at room temperature.^{[1][2]}
- Washing:
 - Rinse each well three times with 100 µl of washing buffer (PBS + 0.5% (w/v) BSA + 0.05% (w/v) Tween20).^{[1][2]}
- Primary Antibody Incubation:
 - Dilute the **RB394** antibody supernatant (stock concentration: 60 µg/mL) in washing buffer.^[1]
 - Add 50 µl of the diluted antibody to each well and incubate for 1 hour at room temperature.^{[1][2]}
- Washing:

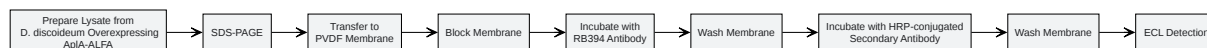
- Repeat the washing step as described in step 2.[\[1\]](#)[\[2\]](#)
- Secondary Antibody Incubation:
 - Incubate each well with 50 µl of a horseradish peroxidase-coupled goat anti-mouse IgG secondary antibody, diluted 1:1000 in washing buffer.[\[1\]](#)[\[2\]](#)
 - Incubate for 30 minutes at room temperature.[\[1\]](#)[\[2\]](#)
- Washing:
 - Repeat the washing step as described in step 2.[\[1\]](#)[\[2\]](#)
- Detection:
 - Add 50 µl of Tetramethylbenzidine (TMB) substrate to each well.[\[1\]](#)[\[2\]](#)
 - Stop the reaction by adding 25 µl of 2 M H₂SO₄.[\[1\]](#)[\[2\]](#)
- Data Acquisition:
 - Measure the absorbance (OD) at 450 nm, with a subtraction of the absorbance at 570 nm.[\[1\]](#)

Parameter	Value
Antigen Concentration	10 pmol/well [1] [2]
RB394 Supernatant Conc.	60 µg/mL [1]
Primary Antibody Incubation	1 hour [1] [2]
Secondary Antibody Dilution	1:1000 [1] [2]
Secondary Antibody Incubation	30 minutes [1] [2]
Detection Wavelength	450 nm (reference 570 nm) [1]

Results: The **RB394** antibody specifically bound to the AplA peptide against which it was raised and did not show cross-reactivity with a negative control peptide.[\[1\]](#)

Western Blot (WB)

The **RB394** antibody was tested for its ability to detect the full-length AplA protein by Western Blot but was unsuccessful under the conditions used.[3]



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Caption: Western Blot workflow used to test the **RB394** antibody.

- Antigen Preparation:
 - Full-length AplA with a C-terminal ALFA-tag was overexpressed in D. discoideum cells.[3]
 - The supernatant containing the secreted AplA-ALFA was collected.[3]
- Sample Preparation:
 - The supernatant was diluted in either reducing or non-reducing sample buffer and heated for 5 minutes at 95°C.[3]
- Electrophoresis and Transfer:
 - Samples were run on a 4-15% acrylamide gel.[3]
 - Proteins were transferred to a PVDF membrane.[3]
- Blocking:
 - The membrane was blocked overnight at 4°C in PBS containing 0.1% (v/v) Tween20 and 6% (w/v) milk.[3]
- Primary Antibody Incubation:
 - The membrane was incubated with the **RB394** antibody at a 1:100 dilution in PBS-Tween for 2 hours.[3]

- Washing:
 - The membrane was washed three times for 5 minutes in PBS + 0.1% (v/v) Tween20.[3]
- Secondary Antibody Incubation:
 - The membrane was incubated for 1 hour with a horseradish peroxidase-coupled goat anti-mouse IgG secondary antibody at a 1:3000 dilution.[3]
- Detection:
 - The signal was detected using enhanced chemiluminescence (ECL).[3]

Summary and Recommendations

The **RB394** antibody is a useful tool for the specific detection of the *D. discoideum* AplA peptide (residues 302-318) in an ELISA format. However, it is not recommended for Western Blotting of the full-length AplA protein based on current data. Further validation would be required to assess its utility in other immunoassays such as immunofluorescence or immunohistochemistry.[3] Researchers should carefully consider the nature of their experiment and the form of the target protein when choosing to use this antibody.

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References

- 1. RB393 and RB394 antibodies recognize a peptide from the Dictyostelium AplA protein by ELISA | Antibody Reports [oap.unige.ch]
- 2. RB393 and RB394 antibodies recognize a peptide from the Dictyostelium AplA protein by ELISA | [TEST] Antibody Reports [oap.unige.ch]
- 3. The RB393, RB394 and RB395 antibodies do not recognize the Dictyostelium AplA protein by western blot | Antibody Reports [oap.unige.ch]

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